molecular formula C7H6F2N2O3 B8514648 2-Pyrazinecarboxylic acid, 5-(difluoromethoxy)-, methyl ester CAS No. 1174320-99-0

2-Pyrazinecarboxylic acid, 5-(difluoromethoxy)-, methyl ester

Cat. No.: B8514648
CAS No.: 1174320-99-0
M. Wt: 204.13 g/mol
InChI Key: YEEMMYASWWDLTP-UHFFFAOYSA-N
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Description

2-Pyrazinecarboxylic acid, 5-(difluoromethoxy)-, methyl ester is a useful research compound. Its molecular formula is C7H6F2N2O3 and its molecular weight is 204.13 g/mol. The purity is usually 95%.
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Properties

CAS No.

1174320-99-0

Molecular Formula

C7H6F2N2O3

Molecular Weight

204.13 g/mol

IUPAC Name

methyl 5-(difluoromethoxy)pyrazine-2-carboxylate

InChI

InChI=1S/C7H6F2N2O3/c1-13-6(12)4-2-11-5(3-10-4)14-7(8)9/h2-3,7H,1H3

InChI Key

YEEMMYASWWDLTP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=N1)OC(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 5-hydroxypyrazine-2-carboxylic acid methyl ester (2.0 g, 13 mmol) in a glass tube reaction vessel in DMF (26 mL) was added potassium carbonate (5.3 g, 39 mmol) and sodium 2-chloro-2,2-difluoroacetate (4.0 g, 26 mmol). The reaction vessel was capped and warmed to 100° C. The reaction was stirred for 30 minutes and cooled to room temperature. The reaction was filtered washing with EtOAc. The filtrate was concentrated in vacuo. The residue was taken up into EtOAc and washed with brine. The organic layer was dried (MgSO4), filtered, and concentrated in vacuo. The residue was purified by silica gel chromatography (0-40% EtOAc/hex) to give methyl-5-(difluoromethoxy)pyrazine-2-carboxylate (0.09 g, 0.46 mmol) (0.40 g, 20%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 5-hydroxypyrazine-2-carboxylate (9.25 g, 60.0 mmol) in N,N-dimethylformamide (120 mL) were added potassium carbonate (24.8 g, 179 mmol) and sodium chloro(difluoro)acetate (18.3 g, 120 mmol). The mixture was heated to 100° C. for 15 minutes, whereupon it was filtered, and the filter cake was washed with ethyl acetate (2×50 mL). The combined filtrates were poured into saturated aqueous ammonium chloride solution (200 mL) and extracted with ethyl acetate (3×200 mL); the combined organic layers were washed sequentially with saturated aqueous sodium bicarbonate solution (2×300 mL) and with saturated aqueous sodium chloride solution (2×300 mL), dried, filtered, and concentrated in vacuo. Chromatography on silica gel (Gradient: 0% to 15% ethyl acetate in petroleum ether) afforded the product as a yellow solid. Yield: 1.7 g, 8.3 mmol, 14%. 1H NMR (400 MHz, CDCl3) δ 8.92 (d, J=1.2 Hz, 1H), 8.47 (d, J=1.2 Hz, 1H), 7.49 (t, JHF=71.3 Hz, 1H), 4.04 (s, 3H).
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

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